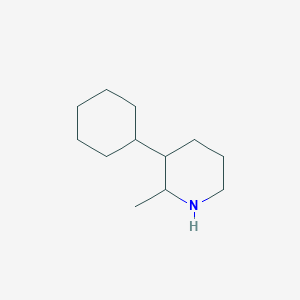![molecular formula C11H11NO3 B15273013 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B15273013.png)
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is a compound with a unique structure that includes a methyl group, a prop-2-yn-1-yloxy group, and an amino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and propargyl alcohol.
Reaction Conditions: The propargyl alcohol is first converted to propargyl bromide using phosphorus tribromide (PBr3). This is followed by a nucleophilic substitution reaction where the propargyl bromide reacts with 4-amino-3-methylbenzoic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid has several applications in scientific research:
Chemical Biology: Used as a chemical probe for studying biological processes due to its ability to form covalent bonds with biological targets under UV light.
Medicinal Chemistry: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as photoresponsive polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid involves its ability to form covalent bonds with biological targets. The prop-2-yn-1-yloxy group can undergo click chemistry reactions, allowing the compound to be used as a probe for labeling and studying proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- (4-(2-(2-Aminoethoxy)ethoxy)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
3-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the prop-2-yn-1-yloxy group allows for click chemistry applications, while the amino group provides additional sites for chemical modification and interaction with biological targets.
This compound’s versatility makes it a valuable tool in various fields of scientific research, from chemical biology to material science.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
3-methyl-4-(prop-2-ynoxyamino)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c1-3-6-15-12-10-5-4-9(11(13)14)7-8(10)2/h1,4-5,7,12H,6H2,2H3,(H,13,14) |
InChI Key |
HLAQWSHXNZOWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


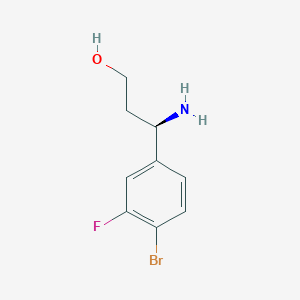
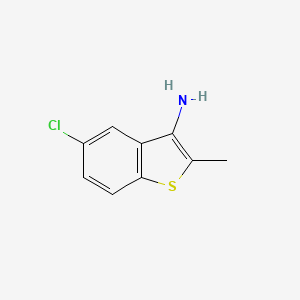
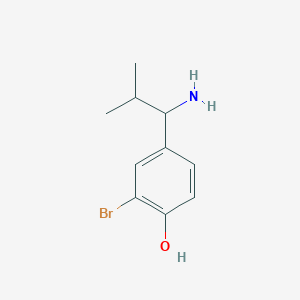
![6-(Chloromethyl)-2,2-dimethyl-5,8-dioxaspiro[3.4]octane](/img/structure/B15272955.png)
![Benzyl N-[4-(chlorosulfonyl)butan-2-yl]carbamate](/img/structure/B15272963.png)
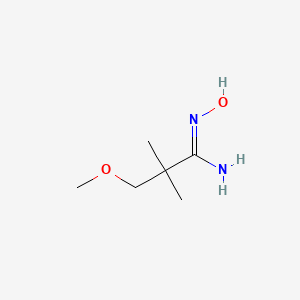
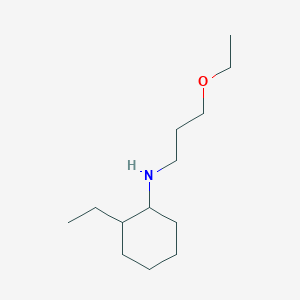
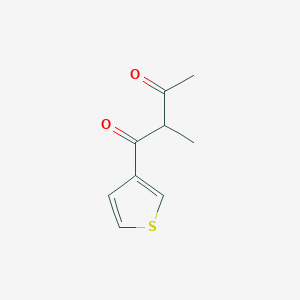
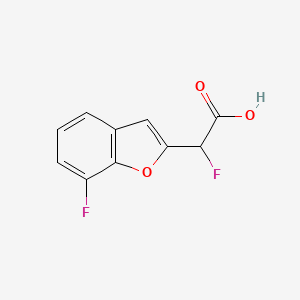
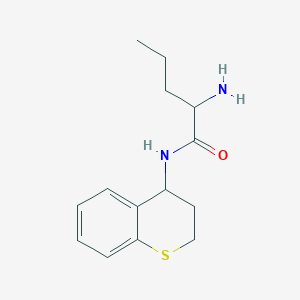
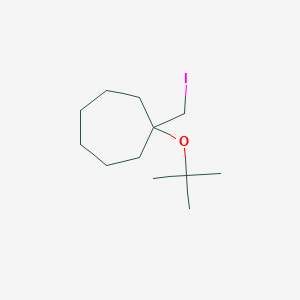
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)

